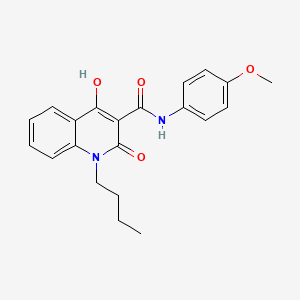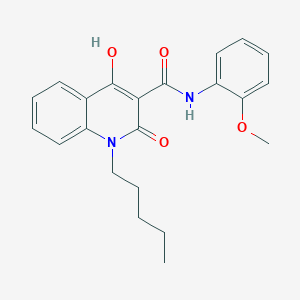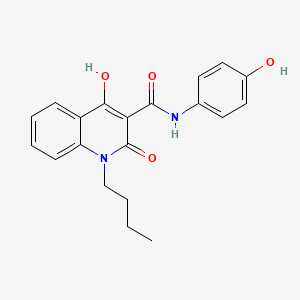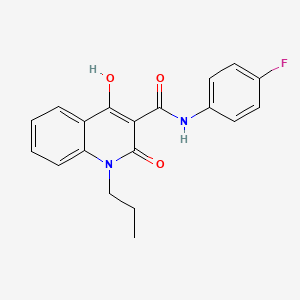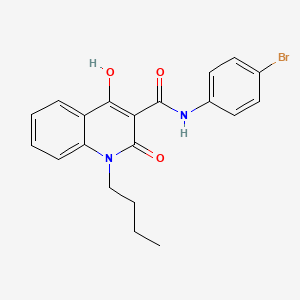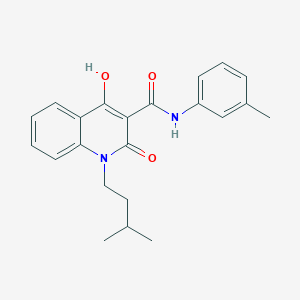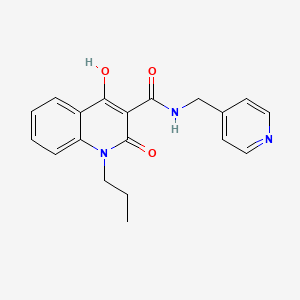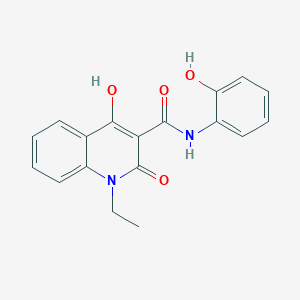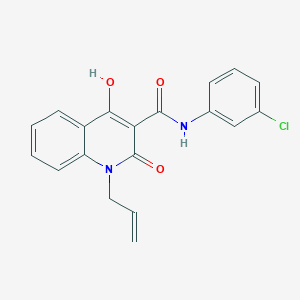
1-allyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AC-42 and belongs to the class of quinolinecarboxamides.
作用機序
The mechanism of action of AC-42 involves the inhibition of the PP2A enzyme. PP2A is involved in the dephosphorylation of many proteins, and its inhibition leads to the accumulation of phosphorylated proteins. This accumulation of phosphorylated proteins leads to the activation of various signaling pathways, which ultimately leads to the observed effects of AC-42.
Biochemical and Physiological Effects:
AC-42 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. AC-42 has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, AC-42 has been found to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
AC-42 has several advantages for lab experiments. It is a potent and selective inhibitor of the PP2A enzyme, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. AC-42 is also relatively easy to synthesize, and the yield obtained through the synthesis method is high. However, there are also some limitations to the use of AC-42 in lab experiments. It has been found to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, the long-term effects of AC-42 on cells and tissues are not well understood, and further studies are needed to elucidate these effects.
将来の方向性
There are several future directions for the study of AC-42. One potential direction is the further investigation of its anti-cancer effects. AC-42 has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its potential applications in cancer treatment. Another potential direction is the study of its effects on other signaling pathways. AC-42 has been found to activate various signaling pathways, and further studies are needed to determine the full extent of its effects on these pathways. Additionally, the development of more potent and selective inhibitors of the PP2A enzyme based on the structure of AC-42 could have significant implications for the treatment of various diseases.
合成法
The synthesis of AC-42 involves the reaction of 3-chloroaniline, allyl isocyanate, and 2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of AC-42 obtained through this method is high, and the purity is also satisfactory for scientific research applications.
科学的研究の応用
AC-42 has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of many cellular processes. PP2A is a tumor suppressor, and the inhibition of this enzyme has been shown to have anti-cancer effects. AC-42 has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOZQFLQBASNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
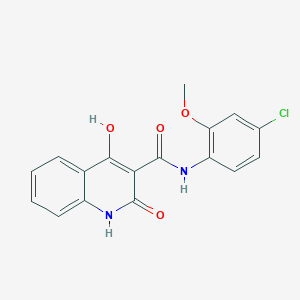
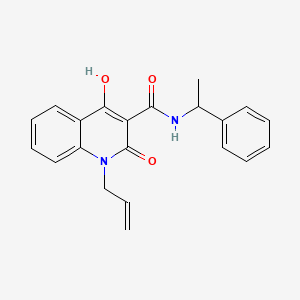
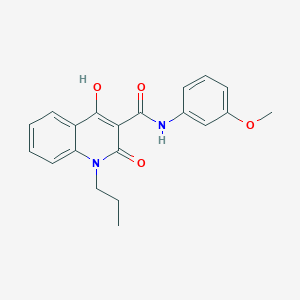

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
